4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% (4CTN) is an organic compound with a wide range of applications in the field of scientific research. It is a thiophene derivative with a carboxylic acid group, and is commonly used as a synthetic intermediate for a variety of organic compounds. 4CTN is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a probe for studying the structure and function of proteins.
Scientific Research Applications
4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has a wide range of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as thiophene-based polymers, and as a catalyst in organic reactions. It is also used as a probe for studying the structure and function of proteins, as it has a high affinity for binding to proteins. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has been used in the development of fluorescent dyes for imaging and detection of proteins.
Mechanism of Action
The mechanism of action of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the carboxylic acid group of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% binds to the amino acid residues of proteins, resulting in a conformational change in the protein structure. This conformational change is believed to be responsible for the biological activity of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, and may be useful in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% in laboratory experiments is its high purity (95%) and its relatively low cost. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is relatively stable, and can be stored for long periods of time without significant degradation. However, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has a limited solubility in water, which can limit its use in certain experiments.
Future Directions
The future directions for 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential uses in the development of drugs and other compounds, as well as its potential applications in the fields of imaging and diagnostics. Additionally, research into the synthesis and purification of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% could lead to improvements in the purity and cost of the compound.
Synthesis Methods
The most common method of synthesizing 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is by the condensation of 2-thiophenecarboxaldehyde with nicotinic acid. This reaction is typically conducted in an aqueous medium, at a temperature of 80-90°C, and under a pressure of 1-2 bar. The reaction is usually complete within 2-3 hours, and yields 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% with a purity of 95%.
properties
IUPAC Name |
4-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)8-4-12-2-1-7(8)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPXWRMPPGSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692599 |
Source
|
Record name | 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxythiophene-4-YL)nicotinic acid | |
CAS RN |
1261908-59-1 |
Source
|
Record name | 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.